

Toxicological Profile of Bomyl Insecticide: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

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Executive Summary

Bomyl is an organophosphate insecticide. This guide provides a summary of the available toxicological data for **Bomyl** to inform researchers, scientists, and professionals in drug development. Despite a comprehensive search of publicly available scientific literature and regulatory databases, detailed toxicological information on **Bomyl** is exceptionally limited. The acute oral toxicity in rats has been established; however, extensive data gaps exist for other toxicological endpoints, including dermal and inhalation toxicity, sub-chronic and chronic effects, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, specific details regarding its toxicokinetics and the precise mechanism of acetylcholinesterase inhibition are not well-documented in accessible sources. This guide presents the available information and clearly delineates the areas where data is lacking to guide future research and risk assessment efforts.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	dimethyl 3- (dimethoxyphosphinoyloxy)pen t-2-enedioate	
CAS Number	122-10-1	-
Molecular Formula	C9H15O8P	-
Molecular Weight	282.19 g/mol	
Physical State	Information not available	_
Solubility	Information not available	-

Toxicological Data

A thorough review of available literature yielded limited quantitative toxicological data for **Bomyl**. The primary available data point is its acute oral toxicity in rats.

Table 1: Acute Toxicity of Bomyl

Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	32 mg/kg	

Data on acute dermal and inhalation toxicity for **Bomyl** are not readily available in the public domain.

Subchronic and Chronic Toxicity

No studies detailing the subchronic or chronic toxicity of **Bomyl** were identified. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) for repeated exposures have not been established.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of **Bomyl**. Standard assays such as the Ames test, micronucleus assay, and chromosomal aberration tests specific to **Bomyl** have not been



reported in the reviewed literature. Similarly, long-term carcinogenicity bioassays and reproductive toxicity studies in relevant animal models are not available.

Toxicokinetics

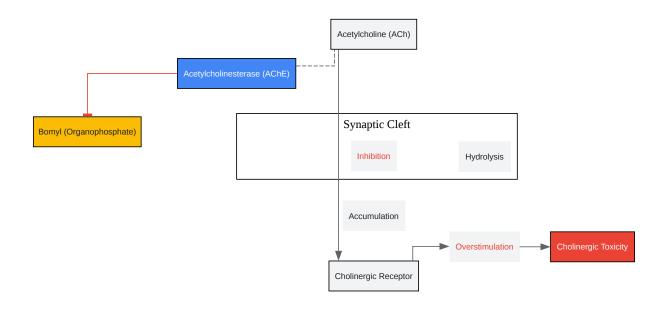
Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of **Bomyl** is not available. As an organophosphate, it is anticipated to be absorbed via oral, dermal, and inhalation routes. Metabolism is expected to occur in the liver, leading to the formation of metabolites that may be more or less toxic than the parent compound, followed by excretion. However, specific metabolic pathways and the identity of metabolites for **Bomyl** have not been described.

Mechanism of Action

Like other organophosphate insecticides, **Bomyl** is presumed to act as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Figure 1: Presumed Mechanism of Action of Bomyl





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Caption: Presumed acetylcholinesterase inhibition by **Bomyl**.

Quantitative data on the inhibitory potency of **Bomyl** against AChE (e.g., IC50 or Ki values) are not available in the literature.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically conducted on **Bomyl** are not available in the public domain. For general guidance on the methodologies typically employed for pesticide toxicology testing, researchers are referred to the following standard protocols:

Acute Oral Toxicity: OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure),
 OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD Test



Guideline 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies typically involve the administration of the test substance to fasted animals (e.g., rats) followed by observation for mortality and clinical signs of toxicity for a defined period.

- Subchronic Oral Toxicity (90-day study): OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents). This involves daily administration of the test substance at three or more dose levels to groups of animals for 90 days. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
- Genotoxicity Ames Test: OECD Test Guideline 471 (Bacterial Reverse Mutation Test). This
 in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect point
 mutations.
- Genotoxicity In Vitro Chromosomal Aberration Test: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test). This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- Genotoxicity In Vivo Micronucleus Test: OECD Test Guideline 474 (Mammalian Erythrocyte Micronucleus Test). This in vivo assay evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts by detecting micronuclei in newly formed erythrocytes.

Conclusion and Data Gaps

The toxicological profile of **Bomyl** is largely incomplete based on publicly available information. While its high acute oral toxicity in rats is noted, a comprehensive understanding of its potential hazards to human health and the environment is severely hampered by the absence of data on other critical toxicological endpoints.

Key Data Gaps:

- · Acute dermal and inhalation toxicity.
- Subchronic and chronic toxicity in rodent and non-rodent species.
- Genotoxicity (in vitro and in vivo).



- · Carcinogenicity.
- Reproductive and developmental toxicity.
- · Toxicokinetics (ADME) and metabolism.
- Quantitative acetylcholinesterase inhibition data.

The lack of this critical information makes a thorough risk assessment for **Bomyl** challenging. Further research is imperative to fill these data gaps and to provide a comprehensive understanding of the toxicological profile of this insecticide. Researchers and professionals are advised to exercise caution and to consider the potential for significant toxicity based on its classification as an organophosphate and its high acute oral toxicity.

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